3-Ethylidenepyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

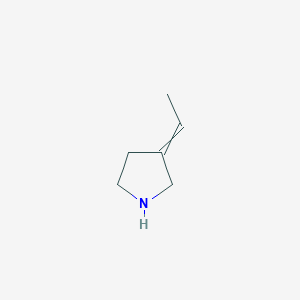

3-Ethylidenepyrrolidine is an organic compound characterized by a five-membered pyrrolidine ring with an ethylidene substituent at the third position. This compound is a derivative of pyrrolidine, which is a saturated heterocycle containing nitrogen. The presence of the ethylidene group introduces unique chemical properties and reactivity to the molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylidenepyrrolidine can be achieved through various methods. One classical approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method is known for its regio- and stereoselectivity, which is crucial for obtaining the desired product with high purity .

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) to ensure efficient conversion .

化学反应分析

Types of Reactions: 3-Ethylidenepyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.

Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 3-Ethylpyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the reagent used.

科学研究应用

The compound "3-Ethylidenepyrrolidine" and its derivatives have various applications, particularly in pharmaceutical chemistry and related fields. Research indicates its role as a metabolite of methadone and in the synthesis of bioactive compounds with potential therapeutic effects.

Scientific Research Applications

Methadone Metabolism and Detection: this compound is a metabolite of methadone, a synthetic opioid used for pain management and opioid maintenance therapy . Specifically, methadone is metabolized in the liver into 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine . This metabolite is useful as a marker in gas chromatography-mass spectrometry (GC-MS) analyses for detecting methadone exposure in drug treatment programs, employment initiatives, and forensic investigations .

Inhibitory Effect on Acetylcholinesterase (AChE): Studies have shown that pyrrolidine heterocycles, including derivatives of this compound, exhibit a potential inhibitory effect on AChE . AChE inhibitors are used in the treatment of neurodegenerative diseases such as Alzheimer's disease. Pyrrolidine derivatives have demonstrated significant inhibition of AChE, making them potential candidates for developing new therapeutic agents .

Synthesis of Bioactive Compounds: Pyrrolidine and its derivatives are used as building blocks in the synthesis of various bioactive compounds . For example, pyrrolidine derivatives have been synthesized and tested for their activity against human AChE, showing promising results . The presence of a pyrrolidine heterocycle in synthesized products has been associated with potential inhibitory effects on AChE .

Selective mGluR3 Negative Allosteric Modulators (NAMs): Substituted pyridyl analogs of this compound have been discovered as selective negative allosteric modulators (NAMs) of the mGluR3 receptor . These compounds show inactivity at the other group II mGluR receptor, mGluR2 . Selective mGluR3 NAMs could be valuable as tool compounds for studying the function of the mGluR3 receptor, but their poor solubility in DMSO limits their potential applications .

Other Applications

- Antibacterial Agents: 3-aminoquinazolin-2,4-diones, which are related heterocyclic compounds, have potent in vitro and in vivo antibacterial activity . These compounds inhibit DNA gyrase and are effective against both wild-type and quinolone-resistant mutants .

- Bioactive Peptides: Bioactive peptides containing pyrrolidine derivatives have specialized activities on target tissues and may have fewer toxic effects compared to traditional medicines . They are effective even at low concentrations, making them useful for treating chronic diseases .

- Photocytotoxicity and Antibacterial Activity: Pheophorbides, which may incorporate pyrrolidine-like structures, have demonstrated photocytotoxic and photodynamic antibacterial activities . These compounds have shown effectiveness against various cancer cell lines and bacteria .

作用机制

The mechanism of action of 3-Ethylidenepyrrolidine involves its interaction with specific molecular targets. The ethylidene group can participate in various binding interactions, enhancing the compound’s affinity for certain enzymes or receptors. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing their biological activity .

相似化合物的比较

Pyrrolidine: The parent compound, lacking the ethylidene group.

Pyrrolidinone: A lactam derivative with a carbonyl group.

Pyrrolizidine: A bicyclic compound with two fused pyrrolidine rings.

Uniqueness: 3-Ethylidenepyrrolidine stands out due to the presence of the ethylidene group, which imparts unique reactivity and binding properties. This makes it a valuable scaffold for designing novel bioactive molecules with specific target selectivity .

属性

分子式 |

C6H11N |

|---|---|

分子量 |

97.16 g/mol |

IUPAC 名称 |

3-ethylidenepyrrolidine |

InChI |

InChI=1S/C6H11N/c1-2-6-3-4-7-5-6/h2,7H,3-5H2,1H3 |

InChI 键 |

JXJYVPWTUATFSL-UHFFFAOYSA-N |

规范 SMILES |

CC=C1CCNC1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。